5-(2,5-Dibromophenyl)furan-2-carbaldehyde
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Description
“5-(2,5-Dibromophenyl)furan-2-carbaldehyde” is an organic compound with the molecular formula C11H6Br2O2 . It consists of a furan ring with aldehyde groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of a related compound, Furan-2-Carbaldehyde-d, in quantitative yield using adapted Vilsmeier conditions has been described .Molecular Structure Analysis
The molecular structure of “this compound” comprises a furan ring with aldehyde groups . The compound has a molecular weight of 329.97 .Scientific Research Applications
Thermodynamic Properties
Research into compounds structurally related to 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, like 5(nitrophenyl) furan-2-carbaldehyde isomers, has focused on determining their thermodynamic properties. These studies are crucial for understanding the synthesis, purification, and application processes of these compounds. The determination of properties like enthalpies, entropies, and Gibbs energies of sublimation and evaporation offers insights into their theoretical and practical aspects (Dibrivnyi et al., 2015).
Synthesis and Reactivity
Studies have described convenient routes to synthesize furan- and thiophen-2-carboxylic acids with halogen atoms, including methods relevant to compounds like this compound. Understanding the bromination of related compounds in the presence of aluminum chloride is significant for developing synthetic pathways and reactivity profiles (Chadwick et al., 1973).
Photocatalytic Applications
Furan-2-carbaldehydes, a group that includes this compound, have been utilized as green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. These compounds are used in ligand-free photocatalytic C–C bond cleavage, highlighting their potential in green chemistry and sustainable applications (Yu et al., 2018).
Antioxidant Agent Synthesis
The catalytic synthesis of novel chalcone derivatives using furan-2-carbaldehydes demonstrates their application in creating potent antioxidant agents. This includes the study of their structure, in vitro antioxidant activity, and molecular interactions, which are pivotal in the development of new therapeutic agents (Prabakaran et al., 2021).
Biorefining Processes
In the context of green chemistry and sustainability, furan-2-carbaldehydes play a critical role in biorefining processes. They are key intermediates in the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural, essential chemicals in the industry. This application underscores their significance in developing environmentally friendly production methods (Karinen et al., 2011).
Properties
IUPAC Name |
5-(2,5-dibromophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDBOCHHFYJLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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